3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
Overview
Description
“3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide” is an organic compound with the molecular formula C11H10F3NO2 . It has a molecular weight of 245.2 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide” is 1S/C11H10F3NO2/c1-7(16)5-10(17)15-9-4-2-3-8(6-9)11(12,13)14/h2-4,6H,5H2,1H3,(H,15,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide” has a molecular weight of 245.198 . It has a density of 1.3±0.1 g/cm3 . The compound has a boiling point of 367.8±42.0 °C at 760 mmHg . Its melting point is 152-156°C . The compound has a flash point of 176.2±27.9 °C .Scientific Research Applications
Synthesis and Ligand Formation
- Synthesis in Dyes and Pigment Production : 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide is utilized in the synthesis of dyes and pigments. A study demonstrated its reaction with hydroxylamine to form N-phenyl-3-hydroxyimino-butanamide, which further reacts with diazonium salts to yield diazo products. These products can coordinate with copper(II) and iron(III) (Güzel, Serindaǧ, & Serin, 1997).
Synthetic Importance and Reactivity
- Precursor for Heterocyclic Compounds : The compound acts as a precursor in synthesizing heterocyclic compounds. It is synthesized through reactions involving diketene and aromatic primary amine or the reaction of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate. This highlights its role in versatile chemical syntheses (Fadda, Abdel‐Galil, & Elattar, 2015).
Molecular Docking and Biological Activity
- Inhibitory Potential and Drug Development : The compound has been involved in the synthesis of derivatives that exhibit biological activities. Specifically, these derivatives have shown inhibitory potential against tyrosinase and melanin, suggesting their potential application in depigmentation drug development with minimal side effects. This is particularly relevant for compounds synthesized from substituted anilines and 4-chlorobutanoyl chloride (Raza et al., 2019).
Antimicrobial and Antifungal Applications
- Synthesis of Antimicrobial Compounds : There are studies showing the use of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide in the synthesis of compounds with significant antimicrobial activities. Such studies have focused on synthesizing compounds like pyrazole, thiophene, and thiazole derivatives that incorporate the pyrimidine ring, demonstrating moderate antimicrobial activities (Farag, Kheder, & Mabkhot, 2009).
Applications in Neuroprotective Therapies
- Neuroprotective Effects in Pharmacology : Research indicates the potential use of derivatives of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide as inhibitors of poly ADP-ribose polymerase (PARP), suggesting their applications in neuroprotective therapies. This has implications for the treatment of conditions like ischemic stroke (Kamanaka et al., 2004).
Safety And Hazards
properties
IUPAC Name |
3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-7(16)6-10(17)15-9-4-2-8(3-5-9)11(12,13)14/h2-5H,6H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDAWUSJZZHVBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363004 | |
Record name | 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide | |
CAS RN |
351-87-1 | |
Record name | 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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